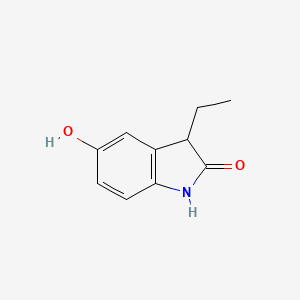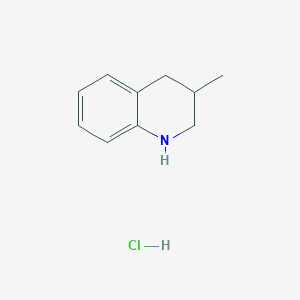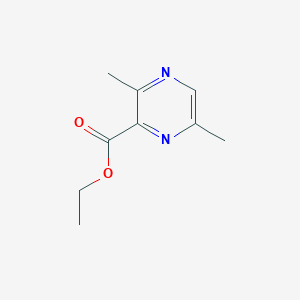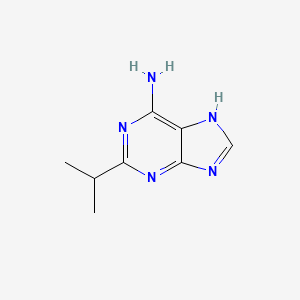
(R)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid is a chiral amino acid derivative. This compound is notable for its unique structure, which includes an indene ring system fused with an amino acid moiety. The presence of the chiral center at the amino acid portion of the molecule makes it an interesting subject for stereochemical studies and applications in asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available indene.
Hydrogenation: Indene is subjected to catalytic hydrogenation to yield 2,3-dihydroindene.
Amination: The 2,3-dihydroindene is then converted to the corresponding amine through a series of reactions, including nitration, reduction, and protection-deprotection steps.
Industrial Production Methods: Industrial production of ®-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indene ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the indene ring.
Reduction: Reduced forms of the carboxylic acid group.
Substitution: Various substituted derivatives at the amino group.
Chemistry:
Asymmetric Synthesis: The chiral nature of ®-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid makes it valuable in asymmetric synthesis, where it can be used to induce chirality in target molecules.
Biology:
Enzyme Studies: The compound can be used as a substrate or inhibitor in enzyme studies, particularly those involving amino acid metabolism.
Medicine:
Drug Development: Its unique structure and chiral properties make it a potential candidate for drug development, particularly in the design of chiral drugs.
Industry:
Catalysis: The compound can be used as a chiral ligand in catalytic processes, enhancing the selectivity and efficiency of industrial reactions.
Mechanism of Action
The mechanism of action of ®-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with various molecular targets, including enzymes and receptors. The chiral center plays a crucial role in determining the specificity and affinity of these interactions. The compound can modulate biochemical pathways by acting as a substrate, inhibitor, or activator, depending on the context.
Comparison with Similar Compounds
(S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid: The enantiomer of the compound, differing only in the configuration at the chiral center.
Indene-1-carboxylic acid: Lacks the amino group, making it less versatile in terms of chemical reactivity.
1-Aminoindane: Similar structure but lacks the carboxylic acid group.
Uniqueness: ®-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid stands out due to its combination of an indene ring system with a chiral amino acid moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
(1R)-1-amino-2,3-dihydroindene-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c11-10(9(12)13)6-5-7-3-1-2-4-8(7)10/h1-4H,5-6,11H2,(H,12,13)/t10-/m1/s1 |
InChI Key |
HTTPGMNPPMMMOP-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@@](C2=CC=CC=C21)(C(=O)O)N |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11911719.png)

![2-Azaspiro[4.6]undecan-4-ylmethanol](/img/structure/B11911727.png)



![2-Thia-1-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B11911754.png)



![2-(Imidazo[1,2-a]pyridin-7-yl)propan-2-ol](/img/structure/B11911782.png)


